molecular formula C20H17N3O3S B2443470 5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide CAS No. 898515-88-3

5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2443470
CAS No.: 898515-88-3
M. Wt: 379.43
InChI Key: OQFASELVFMPTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a benzothiazolyl group, and an oxazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the benzothiazolyl group: This can be done through nucleophilic substitution reactions or coupling reactions using reagents like palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
  • 5-(4-ethoxyphenyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
  • 5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxylic acid

Uniqueness

The uniqueness of 5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

This comprehensive overview highlights the significance of this compound in various scientific domains

Properties

IUPAC Name

5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-3-25-14-7-5-13(6-8-14)17-11-16(23-26-17)19(24)22-20-21-15-9-4-12(2)10-18(15)27-20/h4-11H,3H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFASELVFMPTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.